![molecular formula C11H14N2O B2846653 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- CAS No. 1455358-06-1](/img/structure/B2846653.png)
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- is an organic compound characterized by its fused heterocyclic structure that includes pyridine and pyrrole rings
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- can be achieved through several synthetic routes, often involving multi-step reactions starting from commercially available precursors. A common approach includes:
Cyclization Reactions: Combining appropriate aniline derivatives and α,β-unsaturated carbonyl compounds to form the pyrrole and pyridine rings.
Reaction Conditions: Reactions typically require the use of organic solvents such as ethanol or dimethylformamide, under reflux conditions with a suitable catalyst like palladium or copper-based catalysts.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. It often involves:
Continuous Flow Chemistry: For enhanced control over reaction conditions and reduced production time.
Use of Safer Solvents and Catalysts: To align with green chemistry principles, solvents such as water or ethanol and recyclable catalysts may be utilized.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride, leading to reduced compounds with altered electronic properties.
Substitution: Reactions where substituents on the pyrrole or pyridine ring are replaced by other functional groups using electrophilic or nucleophilic reagents.
Addition Reactions: Can occur at the double bonds present in the structure, particularly using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen with catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalysts.
Substitution: Electrophiles like bromine, chlorine, and nucleophiles such as amines or alcohols.
Major Products: Oxidized or reduced derivatives, various substituted compounds depending on the reaction conditions.
科学的研究の応用
2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- finds use in multiple scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic compounds and as a ligand in coordination chemistry.
Biology: Research on enzyme inhibitors and receptor modulators, contributing to understanding biochemical pathways.
Medicine: Potential therapeutic applications in designing drugs for treating conditions like cancer, neurodegenerative diseases, and infectious diseases.
Industry: Used in material science for developing advanced polymers and electronic materials due to its stable structure and electronic properties.
作用機序
The mechanism of action depends largely on its specific application:
Molecular Targets: Typically involves interaction with proteins, enzymes, or nucleic acids, modulating their activity.
Pathways: Can affect signaling pathways, metabolic pathways, or genetic regulation depending on its binding interactions.
類似化合物との比較
Compared to other fused heterocyclic compounds:
Uniqueness: The specific arrangement and electronic properties of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- provide unique reactivity and potential biological activity.
Similar Compounds: Includes other pyrrolopyridines and pyridopyrimidines, which share structural similarities but differ in their functional groups and reactivity profiles.
特性
IUPAC Name |
1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMRNCFOTBJUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
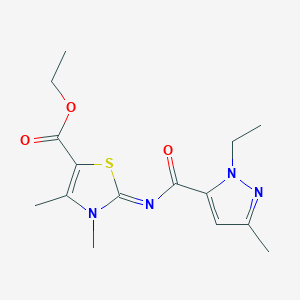
![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
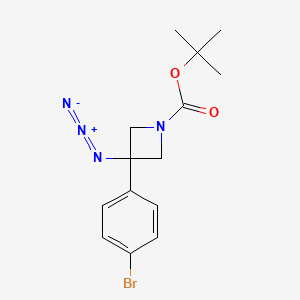
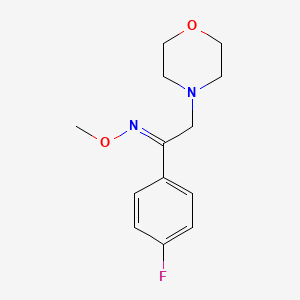

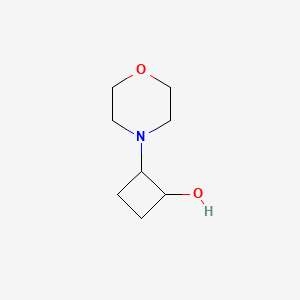
![2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2846579.png)
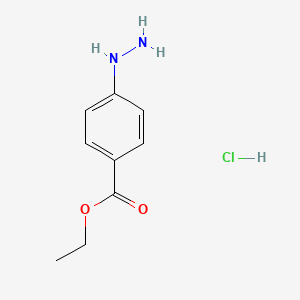
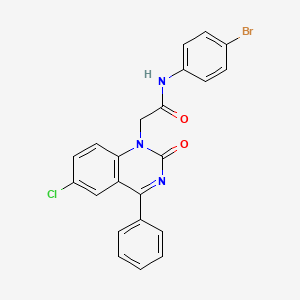
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)
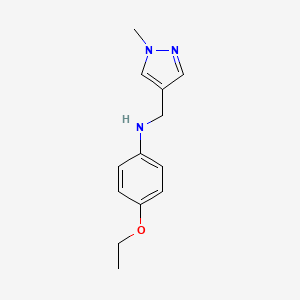
![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)
